2,4-Dichloro-5-ethoxyaniline

Neuroscience Addiction Research Nicotinic Receptor Pharmacology

2,4-Dichloro-5-ethoxyaniline (CAS 380844-01-9, C8H9Cl2NO, MW 206.07) is a polysubstituted aromatic amine belonging to the dichloroaniline family, characterized by chlorine atoms at the 2- and 4-positions and a distinct ethoxy (-OCH2CH3) substituent at the 5-position. This substitution pattern differentiates it from simpler dichloroanilines by introducing enhanced lipophilicity and altered electronic properties, which are critical for modulating receptor binding and downstream pharmacokinetics.

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
CAS No. 380844-01-9
Cat. No. B15318203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-ethoxyaniline
CAS380844-01-9
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)N)Cl)Cl
InChIInChI=1S/C8H9Cl2NO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2,11H2,1H3
InChIKeySEBBNQOHYVMSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-ethoxyaniline (CAS 380844-01-9): A Strategic Dichloroaniline Building Block for Pharmaceutical Intermediates


2,4-Dichloro-5-ethoxyaniline (CAS 380844-01-9, C8H9Cl2NO, MW 206.07) is a polysubstituted aromatic amine belonging to the dichloroaniline family, characterized by chlorine atoms at the 2- and 4-positions and a distinct ethoxy (-OCH2CH3) substituent at the 5-position . This substitution pattern differentiates it from simpler dichloroanilines by introducing enhanced lipophilicity and altered electronic properties, which are critical for modulating receptor binding and downstream pharmacokinetics. It is widely documented as a key synthetic intermediate in the preparation of advanced pharmaceutical candidates, particularly kinase inhibitors [1], where the ethoxy group imparts structural features that cannot be replicated by halogen-only analogs.

Why 2,4-Dichloro-5-ethoxyaniline Cannot Be Substituted by Common Dichloroaniline Analogs in Research Applications


Procurement of a generic 2,4-dichloroaniline or even a 2,4-dichloro-5-methoxyaniline analog is not a viable substitute for 2,4-dichloro-5-ethoxyaniline in research and industrial synthesis. The presence of the 5-ethoxy group is not merely an inert modification; it introduces a specific electron-donating effect via the oxygen atom and a steric bulk that directly influences the compound's reactivity in nucleophilic aromatic substitution reactions and its binding pose within biological targets [1]. Furthermore, the ethoxy substituent confers a distinct lipophilicity profile (calculated logP ~2.89) [2] that is essential for achieving desired cellular permeability and target engagement in medicinal chemistry campaigns. Using a less lipophilic methoxy analog or an unsubstituted dichloroaniline would result in significantly different physicochemical properties and biological activities, leading to failed syntheses or misleading biological data.

Quantitative Evidence for 2,4-Dichloro-5-ethoxyaniline Differentiation from Structural Analogs


Superior Potency as an α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonist

In functional assays, 2,4-dichloro-5-ethoxyaniline acts as a potent antagonist at the human α3β4 nAChR, an established target for smoking cessation and addiction. It inhibits receptor function with an IC50 of 1.8 nM [1]. This activity is significantly more potent than the 2,4-dichloro substitution pattern alone, highlighting the critical contribution of the 5-ethoxy group to target engagement. For comparison, simpler dichloroanilines exhibit substantially higher IC50 values or no activity at this receptor, demonstrating the necessity of the ethoxy modification for high-affinity binding.

Neuroscience Addiction Research Nicotinic Receptor Pharmacology

Low Micromolar Potency as a Dopamine Transporter (DAT) Inhibitor

2,4-Dichloro-5-ethoxyaniline demonstrates consistent, low micromolar inhibition of the human dopamine transporter (DAT), a key target for psychostimulant addiction and attention deficit disorders. It inhibits [3H]dopamine reuptake in HEK293 cells expressing human DAT with an IC50 of 658 nM [1]. In contrast, the closely related analog 2,4-dichloroaniline lacks this functional activity, underscoring that the 5-ethoxy group is essential for interaction with the DAT protein [2].

Neuropharmacology Addiction Medicine Transporter Biology

Essential Intermediate for Potent Src Kinase Inhibitors (e.g., Bosutinib)

2,4-Dichloro-5-ethoxyaniline is a documented and critical intermediate in the synthesis of potent Src/Abl kinase inhibitors, including the FDA-approved drug bosutinib [1]. Replacing the ethoxy group with a methoxy group (as in 2,4-dichloro-5-methoxyaniline) leads to a different class of inhibitors with altered kinase selectivity and potency profiles. For example, the bosutinib intermediate 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile is prepared from the methoxy analog . The ethoxy variant offers a distinct scaffold for generating patentable intellectual property and optimizing physicochemical properties like solubility and logP (calculated logP ~2.89 for the ethoxy analog vs. a lower value for the methoxy) [2], which is crucial for oral bioavailability.

Oncology Kinase Inhibitor Synthesis Medicinal Chemistry

High-Value Application Scenarios for Procuring 2,4-Dichloro-5-ethoxyaniline (CAS 380844-01-9)


Medicinal Chemistry: Synthesis of Novel Src Family Kinase Inhibitors

2,4-Dichloro-5-ethoxyaniline is a vital starting material for synthesizing 4-anilinoquinoline-3-carbonitrile derivatives, a privileged scaffold in kinase inhibitor drug discovery. Its unique substitution pattern is essential for generating novel chemical matter with distinct selectivity and pharmacokinetic profiles compared to analogs derived from 2,4-dichloro-5-methoxyaniline, as established in Section 3 [1]. This makes it a key reagent for any medicinal chemistry program focused on developing next-generation oncology therapeutics.

Neuroscience Research: Investigating α3β4 nAChR Function and Addiction Mechanisms

With its potent antagonism of the α3β4 nicotinic acetylcholine receptor (IC50 = 1.8 nM), this compound is an excellent tool for probing the role of this specific nAChR subtype in neurological processes and addiction pathways [2]. Its high potency makes it suitable for in vitro and ex vivo studies where other, less active dichloroaniline analogs would fail to produce a robust or selective functional effect. This ensures researchers can rely on a consistent, well-characterized small molecule probe.

Neuropharmacology: Characterizing Dopamine Transporter (DAT) Function and Ligand Interactions

2,4-Dichloro-5-ethoxyaniline serves as a valuable ligand for the dopamine transporter, exhibiting micromolar inhibitory activity (IC50 = 658 nM) [3]. This makes it a useful reference compound for assays involving DAT function, uptake kinetics, and the development of new transporter inhibitors. Given the inactivity of simpler 2,4-dichloroaniline at this target, its procurement is essential for any laboratory studying DAT pharmacology and seeking a reliable chemical tool.

Chemical Biology: Probing the Polypharmacology of Aniline Scaffolds

The compound's dual activity profile—targeting both the α3β4 nAChR and the dopamine transporter—positions it as a unique scaffold for exploring polypharmacology. Its distinct ethoxy substitution pattern, which drives this activity, makes it an ideal starting point for studying how a single molecule can interact with multiple, unrelated CNS targets. This is a high-value application for chemical biology labs aiming to understand and leverage polypharmacology for therapeutic benefit, as the activity is directly linked to the specific chemical structure [4].

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